
Oxan-2-yl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-2-yl bromoacetate is a chemical compound with the molecular formula C6H9BrO3 It is an ester derived from bromoacetic acid and oxan-2-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxan-2-yl bromoacetate can be synthesized through the esterification of bromoacetic acid with oxan-2-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxan-2-yl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and oxan-2-ol.
Reduction: The compound can be reduced to form oxan-2-yl acetate and hydrogen bromide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidoacetates, thiocyanatoacetates, and methoxyacetates.
Hydrolysis: The major products are bromoacetic acid and oxan-2-ol.
Reduction: The primary product is oxan-2-yl acetate.
Wissenschaftliche Forschungsanwendungen
Oxan-2-yl bromoacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through bromoacetylation reactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of oxan-2-yl bromoacetate involves its reactivity towards nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new covalent bonds and the generation of various products depending on the nature of the nucleophile. The ester group in this compound can also undergo hydrolysis, releasing bromoacetic acid and oxan-2-ol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromoacetic Acid N-hydroxysuccinimide Ester: This compound is used as a cross-linking reagent in bioconjugation reactions.
Iodoacetic Acid N-hydroxysuccinimide Ester: Similar to bromoacetic acid derivatives, it is used in the modification of biomolecules.
Maleimidoacetic Acid N-hydroxysuccinimide Ester: This compound is employed in the conjugation of peptides and proteins.
Uniqueness
Oxan-2-yl bromoacetate is unique due to its specific reactivity profile and the presence of the oxan-2-yl group. This structural feature imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile reagent in various research applications.
Eigenschaften
CAS-Nummer |
74266-27-6 |
|---|---|
Molekularformel |
C7H11BrO3 |
Molekulargewicht |
223.06 g/mol |
IUPAC-Name |
oxan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C7H11BrO3/c8-5-6(9)11-7-3-1-2-4-10-7/h7H,1-5H2 |
InChI-Schlüssel |
ZGMNAOBAJHPZAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


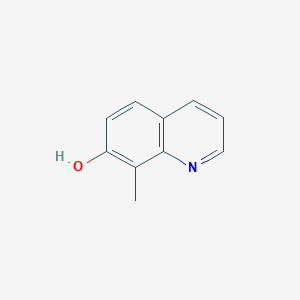
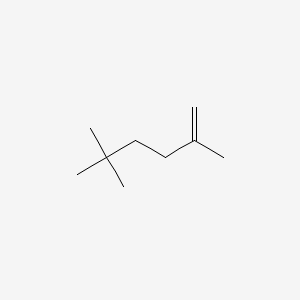
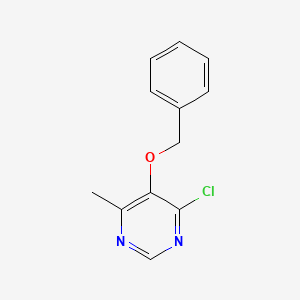
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

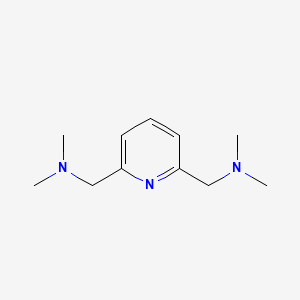


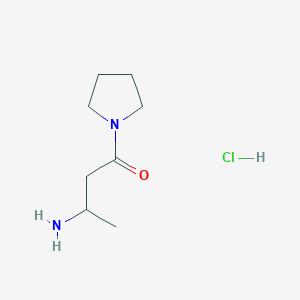
![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
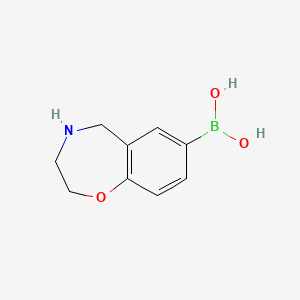
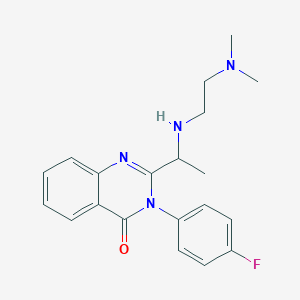

![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
